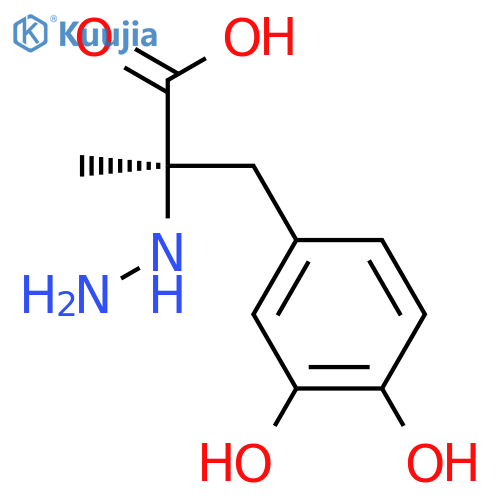Cas no 28875-92-5 (R-(+)-Carbidopa)

R-(+)-Carbidopa structure
商品名:R-(+)-Carbidopa
R-(+)-Carbidopa 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-, (aR)-
- R-(+)-Carbidopa
- (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- A-methyldopa
- A-Methyldopahydrazine
- HMS3261M05
- Hydrazino-
- Lopac-C-126
- MK 485
- (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
- NCGC00015185-01
- CHEMBL1417392
- Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)-
- LP00382
- Tox21_500382
- (R)-3-(3,4-Dihydroxyphenyl)-2-hydrazineyl-2-methylpropanoic acid
- SCHEMBL8407333
- alpha-Hydrazino-3,4-dihydroxy-alpha-methyl-benzenepropanoic Acid;D-alpha-hydrazino-3,4-dihydroxy-alpha-methyl-hydrocinnamic Acid
- (2R)-3-(3, 4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- NCGC00186002-02
- CCG-221686
- NCGC00186002-01
- 28875-92-5
- SDCCGSBI-0633707.P001
- NCGC00261067-01
-
- インチ: InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
- InChIKey: TZFNLOMSOLWIDK-SNVBAGLBSA-N
- ほほえんだ: NN[C@](C)(CC1=CC(O)=C(O)C=C1)C(O)=O
計算された属性
- せいみつぶんしりょう: 226.09500
- どういたいしつりょう: 226.095357
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 116
じっけんとくせい
- PSA: 115.81000
- LogP: 1.03810
R-(+)-Carbidopa 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C175986-10mg |
R-(+)-Carbidopa |
28875-92-5 | 10mg |
$ 1774.00 | 2023-09-08 | ||
| TRC | C175986-5mg |
R-(+)-Carbidopa |
28875-92-5 | 5mg |
$ 984.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504620-1 mg |
R-(+)-Carbidopa, |
28875-92-5 | 1mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-504620-1mg |
R-(+)-Carbidopa, |
28875-92-5 | 1mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AF63238-1mg |
MK 485 |
28875-92-5 | 1mg |
$341.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63238-5mg |
MK 485 |
28875-92-5 | 5mg |
$1063.00 | 2024-04-20 | ||
| TRC | C175986-1mg |
R-(+)-Carbidopa |
28875-92-5 | 1mg |
$ 230.00 | 2023-09-08 | ||
| A2B Chem LLC | AF63238-10mg |
MK 485 |
28875-92-5 | 10mg |
$1820.00 | 2024-04-20 |
R-(+)-Carbidopa 関連文献
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
28875-92-5 (R-(+)-Carbidopa) 関連製品
- 38821-49-7(Carbidopa Monohydrate)
- 85933-19-3(3-O-Methyl Carbidopa)
- 302-53-4(D,L-Carbidopa)
- 28860-95-9(Carbidopa)
- 91431-01-5(Carbidopa Methyl Ester)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
